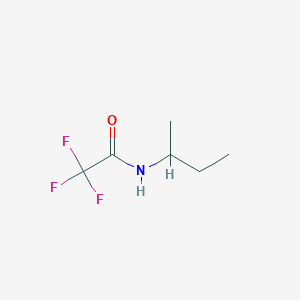
N-butan-2-yl-2,2,2-trifluoroacetamide
Description
N-Butan-2-yl-2,2,2-trifluoroacetamide (CAS: 1815-81-2) is a fluorinated acetamide derivative with the molecular formula C₆H₁₀F₃NO and a molecular weight of 169.14 g/mol. Structurally, it consists of a trifluoroacetyl group (-COCF₃) linked to a secondary butylamine (butan-2-yl) substituent. Key computed properties include 1 hydrogen bond donor, 4 hydrogen bond acceptors, 2 rotatable bonds, and a topological polar surface area of 29.1 Ų .
Properties
CAS No. |
1815-81-2 |
|---|---|
Molecular Formula |
C6H10F3NO |
Molecular Weight |
169.14 g/mol |
IUPAC Name |
N-butan-2-yl-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C6H10F3NO/c1-3-4(2)10-5(11)6(7,8)9/h4H,3H2,1-2H3,(H,10,11) |
InChI Key |
MOAMIZJDECJMPD-UHFFFAOYSA-N |
SMILES |
CCC(C)NC(=O)C(F)(F)F |
Canonical SMILES |
CCC(C)NC(=O)C(F)(F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Trifluoroacetamide Derivatives
Below is a comparative analysis of N-butan-2-yl-2,2,2-trifluoroacetamide with structurally related compounds, focusing on synthesis, physicochemical properties, and biological or catalytic activities.
Structural and Physicochemical Properties
Molecular Docking and Mechanistic Insights
- N-Benzyl-2,2,2-trifluoroacetamide : Docking studies reveal interactions with AmpC beta-lactamase (binding energy: -5.53 kcal/mol) and CYP51 (binding energy: -5.95 kcal/mol), suggesting inhibition of microbial enzymes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


